Ethyl ethenyl(methyl)phosphinate

Description

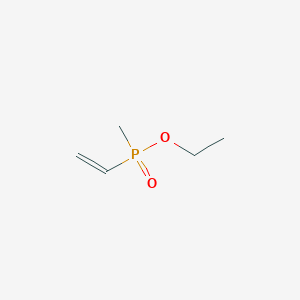

Ethyl ethenyl(methyl)phosphinate is a phosphinate ester characterized by a phosphorus atom bonded to an ethoxy group, a methyl group, and an ethenyl (vinyl) group. Phosphinates generally exhibit reactivity influenced by substituents on the phosphorus atom, with applications ranging from organic synthesis intermediates to catalysts.

Properties

CAS No. |

61753-00-2 |

|---|---|

Molecular Formula |

C5H11O2P |

Molecular Weight |

134.11 g/mol |

IUPAC Name |

1-[ethenyl(methyl)phosphoryl]oxyethane |

InChI |

InChI=1S/C5H11O2P/c1-4-7-8(3,6)5-2/h5H,2,4H2,1,3H3 |

InChI Key |

SKDCPWHZRBODIM-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(C)C=C |

Canonical SMILES |

CCOP(=O)(C)C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Phosphinate Compounds

Structural and Physical Properties

Key Observations :

- Steric Effects : Bulky substituents (e.g., phenyl in ethyl diphenylphosphinate) reduce reactivity compared to smaller groups (e.g., methyl).

- Electronic Effects: Electron-withdrawing groups like cyanomethyl (in ethyl (cyanomethyl)methylphosphinate) enhance electrophilicity at phosphorus, increasing susceptibility to nucleophilic attack.

Alkylation Reactions

- Ethyl (diethoxymethyl)phosphinate undergoes alkylation with alkyl halides under basic conditions (NaH, BuLi), forming ethyl alkyl(diethoxymethyl)phosphinates. This reactivity is attributed to the labile P–C bond in phosphorylated acetals.

- Ethyl methylphosphinate may exhibit similar reactivity but with reduced steric hindrance due to its smaller methyl group.

Reactions with Acids and Electrophiles

- Ethyl (diethoxymethyl)phosphonic acid reacts with diazomethane to form ethyl methyl(diethoxymethyl)phosphonate, showcasing the versatility of phosphinates in functional group transformations.

- Ethyl phenylphosphinate serves as a precursor in synthesizing metal-organic compounds and catalysts, leveraging its phenyl group for aromatic interactions.

Thermal Stability

Research Findings and Trends

- Substituent Effects : Phenyl groups enhance stability but reduce reactivity, while methyl or ethenyl groups favor faster kinetics.

- Synthetic Efficiency : Reactions involving phosphinates often achieve high yields (e.g., 89% for methyl glycinate derivatives), though steric bulk can lower yields (e.g., 29% for ethyl derivatives in cyclization reactions).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.